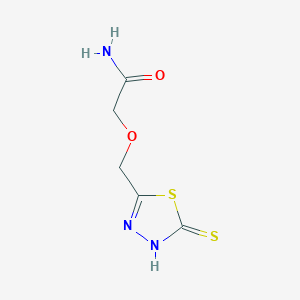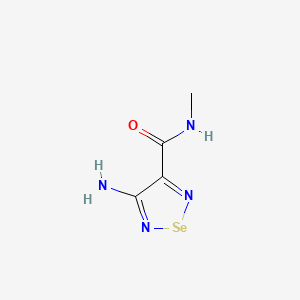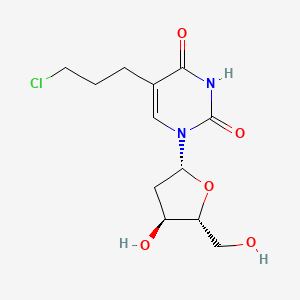
6-Chloro-2-methylacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylacridin-9(10H)-one typically involves the chlorination of 2-methylacridin-9(10H)-one. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Acridine N-oxides.
Reduction: Acridine amines.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2-methylacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given the known biological activity of acridine derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methylacridin-9(10H)-one in biological systems is not fully understood. it is believed to interact with DNA, intercalating between base pairs and disrupting normal cellular processes. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylacridin-9(10H)-one: Lacks the chlorine atom at the 6-position.
6-Bromo-2-methylacridin-9(10H)-one: Similar structure but with a bromine atom instead of chlorine.
6-Chloroacridine: Lacks the methyl group at the 2-position.
Uniqueness
6-Chloro-2-methylacridin-9(10H)-one is unique due to the presence of both the chlorine atom at the 6-position and the methyl group at the 2-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
109241-41-0 |
|---|---|
Fórmula molecular |
C14H10ClNO |
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H10ClNO/c1-8-2-5-12-11(6-8)14(17)10-4-3-9(15)7-13(10)16-12/h2-7H,1H3,(H,16,17) |
Clave InChI |
HPJAFDORMGNKRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)



![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)





![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)

![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)
